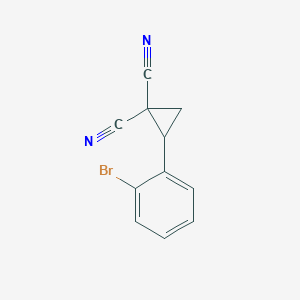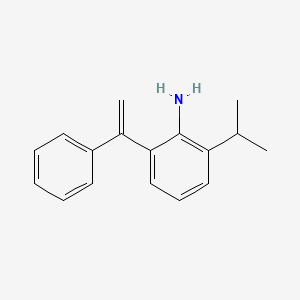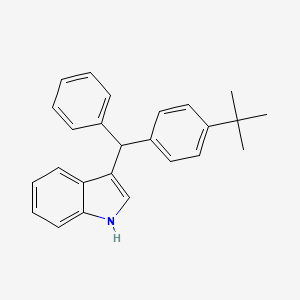
3-((4-tert-Butylphenyl)(phenyl)methyl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-tert-Butylphenyl)(phenyl)methyl)-1H-indole is an organic compound that features a complex structure with an indole core substituted by a tert-butylphenyl and a phenylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-tert-Butylphenyl)(phenyl)methyl)-1H-indole typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of indole with 4-tert-butylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
化学反应分析
Types of Reactions
3-((4-tert-Butylphenyl)(phenyl)methyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, using reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
3-((4-tert-Butylphenyl)(phenyl)methyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-((4-tert-Butylphenyl)(phenyl)methyl)-1H-indole involves its interaction with various molecular targets. The indole core can engage in π-π stacking interactions with aromatic residues in proteins, while the tert-butyl and phenyl groups can enhance its binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
3-Phenyl-1H-indole: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.
4-tert-Butylphenyl-1H-indole: Similar structure but with different substitution patterns, affecting its biological activity and applications.
Uniqueness
3-((4-tert-Butylphenyl)(phenyl)methyl)-1H-indole is unique due to the presence of both tert-butyl and phenylmethyl groups, which confer distinct steric and electronic properties
属性
分子式 |
C25H25N |
|---|---|
分子量 |
339.5 g/mol |
IUPAC 名称 |
3-[(4-tert-butylphenyl)-phenylmethyl]-1H-indole |
InChI |
InChI=1S/C25H25N/c1-25(2,3)20-15-13-19(14-16-20)24(18-9-5-4-6-10-18)22-17-26-23-12-8-7-11-21(22)23/h4-17,24,26H,1-3H3 |
InChI 键 |
LSJHUVJVYBUSQJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



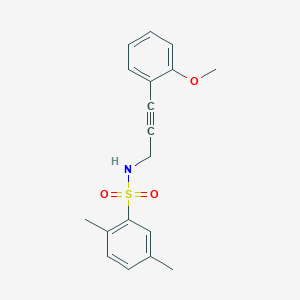
![7-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B14119605.png)

![2-Hydroxy-5-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoicacid](/img/structure/B14119615.png)

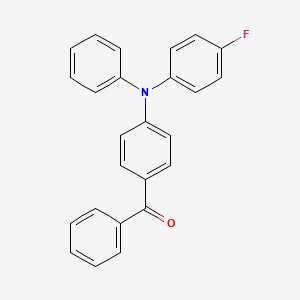

![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B14119647.png)
![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/structure/B14119654.png)


